- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic DiiminesJournal of Organic Chemistry, 1995, 60(13), 3980-92,
Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

951-87-1 structure
商品名:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 化学的及び物理的性質
名前と識別子
-
- meso-1,2-diphenylethylenediamine
- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
- (1R,2S)-Diaminodiphenylethane
- NSC 180201
- meso-1,2-Diamino-1,2-diphenylethane
- meso-1,2-Diphenyl-1,2-ethanediamine
- meso-1,2-Diphenyl-1,2-ethylenediamine
- meso-1,2-Diphenyldiaminoethane
- meso-Stilbenediamine
- (1R,2S)-1,2-diphenylethane-1,2-diamine
- (1S,2R)-1,2-diphenylethane-1,2-diamine
- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
- meso-1,2-diphenylethane-1,2-diamine
- (1s,2s)-1,2-diphenyl-1,2-ethanediamine
- Racemic stilbenediamine
- BDBM50178427
- BBL104274
- STK689613
- ST084935
- AB1010174
- Z3396
- D3930
- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
- meso-1,2-Diphenylethanediamine
- PONXTPCRRASWKW-OKILXGFUSA-N
- SCHEMBL2067094
- 16635-95-3
- 951-87-1
- CHEMBL206743
- MFCD00274328
- SLY76BC5ZF
- meso-1,2-Diphenylethylenediamine, 98%
- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
- NSC-180201
- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
- AS-11936
- AKOS005602166
- Ethylenediamine, 1,2-diphenyl-, meso-
- UNII-SLY76BC5ZF
- T71490
- DTXSID90915119
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
-
- MDL: MFCD00274328
- インチ: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
- InChIKey: PONXTPCRRASWKW-OKILXGFUSA-N
- ほほえんだ: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 212.13100
- どういたいしつりょう: 212.131
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52
- 互変異性体の数: 未確定
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.106
- ゆうかいてん: 116.0 to 120.0 deg-C
- ふってん: 353.9°Cat760mmHg
- フラッシュポイント: 199.9°C
- 屈折率: 1.619
- PSA: 52.04000
- LogP: 3.78700
- ようかいせい: 未確定
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 税関データ
- 税関コード:2921590090
- 税関データ:
中国税関コード:
2921590090概要:
292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB331721-1 g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€109.60 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |
meso-1,2-Diphenylethylenediamine |
951-87-1 | >97.0%(T) | 5g |
¥690.00 | 2024-04-15 | |
TRC | R263300-1000mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 1g |
$ 400.00 | 2022-06-03 | ||
abcr | AB331721-5g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 5g |
€125.10 | 2024-04-15 | |
abcr | AB331721-1g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€90.80 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-25g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 25g |
¥928.90 | 2023-09-02 | |
Aaron | AR00IJFK-1g |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 1g |
$8.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538049-5g |
(1R,2S)-1,2-diphenylethane-1,2-diamine |
951-87-1 | 98% | 5g |
¥165.00 | 2024-04-24 | |
Ambeed | A741911-5g |
meso-1,2-Diphenylethane-1,2-diamine |
951-87-1 | 97% | 5g |
$45.0 | 2025-02-27 | |
Aaron | AR00IJFK-250mg |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 250mg |
$5.00 | 2025-02-28 |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
リファレンス
- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanesTetrahedron: Asymmetry, 2014, 25(4), 381-386,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediaminesTetrahedron Letters, 1996, 37(16), 2859-62,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
リファレンス
- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer CatalystsJournal of Organic Chemistry, 2017, 82(9), 4668-4676,
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
リファレンス
- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metalSynthetic Communications, 2001, 31(23), 3587-3592,
ごうせいかいろ 7
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
1.2 -
1.2 -
リファレンス
- Reaction of Aromatic Aldehydes with Ammonium AcetateRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
リファレンス
- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenesTetrahedron Letters, 2017, 58(7), 670-673,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefinsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexesPolyhedron, 2021, 205,,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C
リファレンス
- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal ComplexesChemistry - A European Journal, 2016, 22(28), 9667-9675,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled
リファレンス
- meso-4,5-Diphenylimidazolidin-2-oneActa Crystallographica, 2009, 65(12),,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
リファレンス
- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc IminesChemistry - An Asian Journal, 2015, 10(2), 334-337,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide
1.2 Reagents: Sodium hydroxide
リファレンス
- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2OJournal of Molecular Structure, 2012, 1029, 180-186,
ごうせいかいろ 16
はんのうじょうけん
リファレンス
- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2)Science of Synthesis, 2009, 40, 615-641,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
- The diaza-Cope rearrangementChemische Berichte, 1976, 109(1), 1-40,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acidsGlasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
リファレンス
- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamineOrganic & Biomolecular Chemistry, 2012, 10(9), 1877-1882,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
リファレンス
- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitorsBioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461,
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials
- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine
- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide
- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide
- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-
- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-
- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate
- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester
- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-
- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)
- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide
- Benzaldehyde
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 関連文献
-
Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136
-
Ana Rosa Silva,Cristina Freire,Baltazar de Castro New J. Chem. 2004 28 253
-
Qian Cao,Yi Li,Eva Freisinger,Peter Z. Qin,Roland K. O. Sigel,Zong-Wan Mao Inorg. Chem. Front. 2017 4 10
-
4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
5. Synthesis of some phenyl-substituted stilbenediamines and their complexes with nickel(II)William A. Sadler,Donald A. House J. Chem. Soc. Dalton Trans. 1973 1937
-
6. Separation of enantiopure m-substituted 1-phenylethanols in high space-time yield using Bacillus subtilis esteraseGao-Wei Zheng,Xu-Yun Liu,Zhi-Jun Zhang,Ping Tian,Guo-Qiang Lin,Jian-He Xu RSC Adv. 2013 3 20446
-
7. Reactions of trimethyl(β-dioxo)platinum(IV) complexes with nitrogen compoundsK. Kite,Mary R. Truter J. Chem. Soc. A 1968 934
-
8. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
Chiara Ambrosio,Veronica Paradiso,Chiara Costabile,Valerio Bertolasi,Tonino Caruso,Fabia Grisi Dalton Trans. 2018 47 6615
-
Sung Ho Jung,Ka Young Kim,Ahreum Ahn,Shim Sung Lee,Myong Yong Choi,Justyn Jaworski,Jong Hwa Jung New J. Chem. 2016 40 7917
951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

清らかである:99%
はかる:25g
価格 ($):167.0